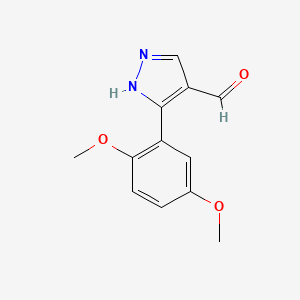

3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Overview

Description

The compound "3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at positions 1 and 2. The specific compound of interest is not directly mentioned in the provided papers, but the papers do discuss various pyrazole carbaldehydes and their properties, which can be used to infer some information about the compound .

Synthesis Analysis

The synthesis of pyrazole carbaldehydes typically involves the use of Vilsmeier-Haack reagent, as seen in the synthesis of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Another method includes the reaction of aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media, which can lead to cyclization and the formation of various pyrazole derivatives . Additionally, direct synthesis methods through 3+2 annulation have been described, as in the case of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by techniques such as X-ray crystallography, NMR, and elemental analysis . For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . These techniques are crucial for determining the precise geometry and electronic structure of the compounds.

Chemical Reactions Analysis

Pyrazole carbaldehydes can undergo various chemical reactions, including cyclization, as seen in the synthesis of pyrazolo[3,4-c]isoquinoline derivatives . They can also serve as intermediates for the generation of asymmetric imine ligands and mixed metal polynuclear complexes . The reactivity of the carbonyl group is a key feature in these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using spectroscopic methods and computational chemistry. For example, the infrared spectrum, structural and optical properties, and molecular docking studies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been investigated to understand its potential biological activity . Theoretical calculations such as DFT can provide insights into the electronic properties and reactivity of these compounds .

Scientific Research Applications

-

Synthesis and Characterization of a Newly Synthesized Chalcone

- Scientific Field : Chemistry

- Summary of Application : The compound 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, a type of chalcone, was synthesized and characterized .

- Methods of Application : The compound was synthesized and then characterized using various techniques .

- Results or Outcomes : The compound crystallizes in the triclinic system with the space group of P -1 (no. 2), a = 7.7705 (4) Å, b = 10.2634 (6) Å, c = 11.2487 (6) Å, α = 79.655 (5)°, β = 81.500 (5)°, γ = 68.039 (5)°, V = 815.28 (9) Å 3, Z = 2, T = 293 (2) K, μ (MoKα) = 0.086 mm -1, Dcalc = 1.297 g/cm 3 .

-

Synthesis of Dihydropyrimidine Derivatives

- Scientific Field : Medicinal Chemistry

- Summary of Application : Dihydropyrimidine derivatives were synthesized through the reaction between 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione and 2,5-dimethoxybenzladehyde under aldol condensation condition .

- Methods of Application : The title compounds were synthesized through an aldol condensation reaction .

- Results or Outcomes : Two compounds were obtained: (E)-3-(2,5-dimethoxyphenyl)-1-{[(4-(2,5-dimethoxyphenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)]}prop-2-en-1-one (yield 15%) and (E)-3-(2,5-dimethoxyphenyl)-1-{[(4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)]}prop-2-en-1-one (yield 8%) .

-

Gas Chromatography of 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS

- Scientific Field : Analytical Chemistry

- Summary of Application : 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

- Methods of Application : The compound is vaporized and then carried by an inert gas through a column. The retention time of the compound is measured .

- Results or Outcomes : The retention index for 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS on a DB-5 column was found to be 2057 .

-

Metabolite of Pseudognaphalium affine

- Scientific Field : Biochemistry

- Summary of Application : 3-(2,5-Dimethoxyphenyl)propanoic acid is a metabolite of Pseudognaphalium affine, a plant species .

- Methods of Application : The compound is produced during a metabolic reaction in the plant .

- Results or Outcomes : The compound is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups .

-

Gas Chromatography of 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS

- Scientific Field : Analytical Chemistry

- Summary of Application : 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

- Methods of Application : The compound is vaporized and then carried by an inert gas through a column. The retention time of the compound is measured .

- Results or Outcomes : The retention index for 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS on a DB-5 column was found to be 2057 .

-

Metabolite of Pseudognaphalium affine

- Scientific Field : Biochemistry

- Summary of Application : 3-(2,5-dimethoxyphenyl)propanoic acid is a metabolite of Pseudognaphalium affine, a plant species .

- Methods of Application : The compound is produced during a metabolic reaction in the plant .

- Results or Outcomes : The compound is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups .

Safety And Hazards

The safety and hazards of “3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde” are not well-documented. However, a related compound, “3-(2,5-dimethoxyphenyl)propionic acid”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation7.

Future Directions

There is no specific information available on the future directions of “3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde”. However, a related compound, “2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile”, was synthesized as a byproduct in the synthesis of a dimethoxy-δ-carboline, indicating potential future research directions2.

Please note that the information provided is based on the best available data and may not be fully comprehensive due to the limited information available on the specific compound “3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde”.

properties

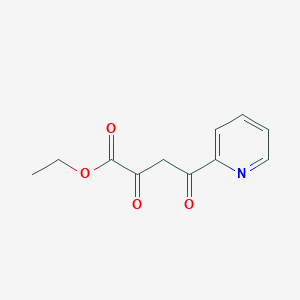

IUPAC Name |

5-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-9-3-4-11(17-2)10(5-9)12-8(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSSPFHUWREFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219658 | |

| Record name | 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

CAS RN |

879996-64-2 | |

| Record name | 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

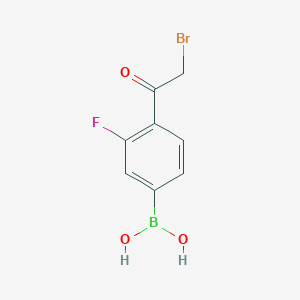

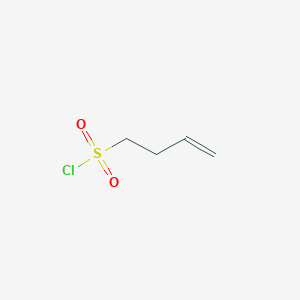

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)